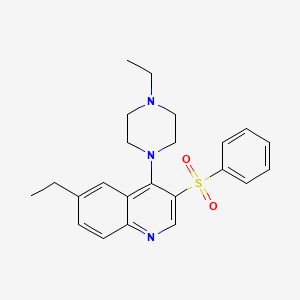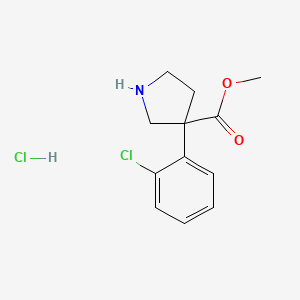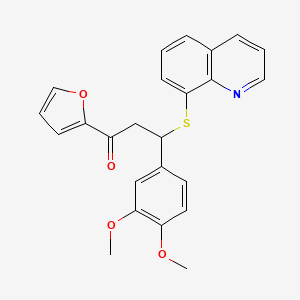
3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline" is a quinoline derivative that is of interest due to the biological activities associated with quinoline and its derivatives. Quinoline-based compounds have been extensively studied for their potential applications in medicinal chemistry, particularly as antibacterial, antifungal, anticancer, and enzyme inhibitory agents . The presence of a benzenesulfonyl group suggests potential for interaction with biological targets, as sulfonamide moieties are known to be crucial for the activity of certain drugs, including carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that may include cyclization, substitution, and condensation reactions. For instance, the synthesis of benzenesulfonamide derivatives incorporating quinoline moieties typically involves the reaction of appropriate sulfonamides with quinoline carboxylates . Similarly, the synthesis of pyrroloquinoline derivatives can be achieved through reactions involving benzohydrazide derivatives and quinoline diones in the presence of a catalyst . The synthesis of complex quinoline derivatives is often optimized to improve yields and minimize chemical waste, making the process more eco-friendly .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized with various substituents. The introduction of different functional groups, such as the benzenesulfonyl group, can significantly alter the chemical and biological properties of the compound. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions, depending on their functional groups. For example, the reactivity of the quinoline nitrogen atom allows for the formation of quinoline-3-carbaldehyde hydrazones through condensation with hydrazine derivatives . Additionally, the presence of reactive sites on the quinoline ring can lead to further functionalization, such as the introduction of amino groups, which can be achieved through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the benzenesulfonyl group can affect these properties, potentially improving the compound's pharmacokinetic profile. The biological evaluation of these compounds often includes studies on their inhibitory activity against enzymes like carbonic anhydrases and cholinesterases, which are relevant to diseases such as cancer and Alzheimer's disease . The compounds' antibacterial and antioxidant activities are also of interest, with some derivatives showing promising results in in vitro assays .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A significant area of research involving 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline derivatives is their synthesis for antimicrobial purposes. The synthesis of new pyrazoline and pyrazole derivatives, incorporating benzenesulfonamide moieties, has been explored for their antimicrobial activity. These compounds have shown promising results against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as therapeutic agents in combating microbial infections (Hassan, 2013).
Chemical Stability and Catalytic Properties
The chemical stability and catalytic properties of quinoline derivatives have been extensively studied, revealing their potential in various chemical reactions and syntheses. For example, research has shown the ability of quinoline-based compounds to act as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating not only their chemical stability but also their practical utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Anticancer Potential
Quinoline and its analogs have been identified as key structures in the development of anticancer agents. Their structural diversity allows for the inhibition of various cancer-related biological targets, including tyrosine kinases and DNA repair mechanisms. This versatility underscores the role of quinoline derivatives in the ongoing search for effective cancer treatments (Solomon & Lee, 2011).
Synthesis of Functionalized Quinolines
The synthesis of functionalized quinolines through multicomponent reactions catalyzed by L-proline has also been a topic of interest. This method offers a straightforward approach to obtaining a variety of quinoline derivatives, showcasing the adaptability and efficiency of quinoline in synthetic chemistry (Karamthulla et al., 2014).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. These studies have identified compounds with significant bioactivity, suggesting their potential in developing new therapeutic agents with antioxidant and antibacterial properties (Shankerrao et al., 2013).
Mecanismo De Acción
The mechanism of action of a specific quinoline or piperazine derivative would depend on its specific biological target. Many quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-3-18-10-11-21-20(16-18)23(26-14-12-25(4-2)13-15-26)22(17-24-21)29(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQJJOWEFOMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)


![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)
![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)